2-Fluoroisonicotinic acid

Medicinal Chemistry Organic Synthesis Physicochemical Property Optimization

Researchers requiring predictable fluorinated pyridine reactivity often encounter inconsistent electronic properties with non-fluorinated or chlorinated analogs. 2-Fluoroisonicotinic acid (CAS 402-65-3) resolves this with quantifiable advantages: • pKa 3.03 (vs. 4.96 for isonicotinic acid) - nearly 100-fold greater acidity for pH-dependent synthetic control • Enables 18F-radiolabeling for PET tracer development, validated in M. tuberculosis imaging (P < 0.05) • Delivers 22.1% relative PCE improvement as perovskite solar cell passivation agent Supplied at ≥98% purity; ambient shipping.

Molecular Formula C6H4FNO2
Molecular Weight 141.1 g/mol
CAS No. 402-65-3
Cat. No. B1296461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroisonicotinic acid
CAS402-65-3
Molecular FormulaC6H4FNO2
Molecular Weight141.1 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)O)F
InChIInChI=1S/C6H4FNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
InChIKeyJMPFWDWYGOWUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoroisonicotinic Acid: Core Properties and Utility


2-Fluoroisonicotinic acid (2-FINA, CAS 402-65-3) is a monofluorinated pyridine-4-carboxylic acid derivative, positioned as a versatile heterocyclic building block in pharmaceutical, agrochemical, and materials science research. Structurally, it is distinguished from its parent compound, isonicotinic acid, by the substitution of a hydrogen atom with a fluorine atom at the 2-position of the pyridine ring, a modification that alters its physicochemical and electronic properties . Its utility stems from the bifunctional nature of its core, where the carboxylic acid moiety and the fluorinated pyridine ring offer distinct reactive sites, enabling participation in a broad range of organic transformations, including amide coupling and cross-coupling reactions [1]. The fluorine atom also confers enhanced metabolic stability, a property commonly leveraged in the design of drug candidates [2].

Fluorinated heterocyclic intermediate for medicinal chemistry, agrochemical, and materials research

Reported passivation agent in perovskite solar cell studies; supports device efficiency and stability evaluation

Precursor for 18F-radiolabeled PET tracers; enables imaging-based pharmacokinetic tracking in infection models

Ligand for metal-organic frameworks (MOFs) and coordination polymers; tailoring optical/magnetic properties

2-Fluoroisonicotinic Acid vs. Non-Fluorinated Analogs


Substituting 2-Fluoroisonicotinic acid with a non-fluorinated analog, such as the parent isonicotinic acid or a chlorinated derivative like 2-chloroisonicotinic acid, introduces significant deviations in key electronic, steric, and reactivity parameters that directly impact downstream applications. The fluorine atom, due to its high electronegativity and small size, exerts a profound inductive electron-withdrawing effect on the pyridine ring, substantially lowering the pKa of the carboxylic acid group from approximately 4.96 for isonicotinic acid to 3.03 for 2-FINA [1]. This altered acidity influences solubility profiles, salt formation characteristics, and reactivity in pH-dependent synthetic steps. Furthermore, the specific electronic distribution of the 2-fluoropyridine moiety governs its coordination chemistry and interaction with biological targets, which cannot be replicated by other halogen substituents [2]. The quantitative data presented in the following section underscores why 2-Fluoroisonicotinic acid must be specifically selected over its closest analogs to achieve predictable and verifiable performance outcomes.

Target: 2-Fluoroisonicotinic acid
Substitute: Non-fluorinated analog (isonicotinic acid)

Fluorine substitution substantially lowers carboxylic acid pKa, shifting protonation equilibrium and pH-dependent reactivity

~100-fold higher pKa alters solubility profiles and salt formation; may not replicate reactivity in pH-sensitive synthetic steps

Specific electronic distribution of 2-fluoropyridine governs coordination chemistry and target interactions

Other halogen substituents (e.g., 2-chloro) introduce different steric/electronic effects; cannot reproduce fluorine's unique inductive influence

Enables 18F-radiolabeling for PET tracer synthesis; core structural requirement

Non-fluorinated or chlorinated analogs lack the requisite 18F-labeling site; cannot serve as direct PET precursor substitutes

2-Fluoroisonicotinic Acid: Performance Data vs. Analogs


pKa Modulation: Increased Acidity

The introduction of a fluorine atom at the 2-position of the pyridine ring results in a substantial increase in the acidity of the carboxylic acid group. The predicted pKa of 2-Fluoroisonicotinic acid is 3.03±0.10, compared to the experimentally determined pKa of 4.96 for the non-fluorinated parent molecule, isonicotinic acid [1]. This represents a calculated difference in pKa of approximately 1.93 units, meaning 2-FINA is nearly 100-fold more acidic than isonicotinic acid.

pKa modulation
Head-to-head
2-FINA pKa 3.03 vs. parent isonicotinic acid 4.96
Reported ~100-fold acidity increase shifts protonation-dependent reactivity and solubility
Predicted value; experimental validation of parent pKa at 25 °C
Medicinal Chemistry Organic Synthesis Physicochemical Property Optimization

Perovskite Solar Cell Passivation Efficiency

In a direct head-to-head comparison within the same experimental batch, the application of 2-Fluoroisonicotinic acid (2-FINA) as a passivation agent for n-i-p perovskite solar cells (PSCs) resulted in a substantial improvement in device performance. The champion PSC treated with 2-FINA achieved a power conversion efficiency (PCE) of 20.92%, whereas the untreated control device exhibited a PCE of 17.13% [1] . This represents a quantified increase of 3.79 percentage points in absolute PCE, corresponding to a 22.1% relative improvement in power conversion efficiency.

PSC efficiency
Head-to-head
2-FINA passivated cell PCE 20.92% vs. control 17.13% (+3.79 pp)
Reported relative PCE improvement in n-i-p perovskite cells; supports passivation study fit
Champion device data from same fabrication batch
Perovskite Solar Cells Materials Science Interfacial Engineering

Perovskite Device Operational Stability

Beyond initial efficiency gains, the use of 2-FINA as a passivation layer directly translates to improved long-term device stability. In long-term stability tests on non-encapsulated devices, those treated with 2-FINA exhibited significantly increased moisture resistance compared to untreated controls [1] . While the study highlights this as a key finding, specific quantitative metrics for stability (e.g., T80 lifetime) were not detailed in the available abstract; however, the authors explicitly state that stability was 'greatly improved' by 2-FINA passivation, which is a direct consequence of its ability to reduce ion migration and suppress non-radiative recombination [1].

PSC stability
Qualitative comparison
2-FINA treatment greatly improved moisture resistance vs. untreated control
Supports device durability evaluation; quantitative lifetime metrics not detailed in abstract
Non-encapsulated devices; data to verify with full text
Perovskite Solar Cells Materials Stability Device Lifetime

Infection-Specific PET Tracer Accumulation

2-Fluoroisonicotinic acid serves as a direct precursor for synthesizing 2-[18F]-fluoroisonicotinic acid hydrazide (2-[18F]-INH), a radiolabeled analog of the front-line antitubercular drug isoniazid (INH). In a cross-study comparable context, dynamic PET imaging in a mouse model of Mycobacterium tuberculosis infection demonstrated that 2-[18F]-INH accumulated at the sites of pulmonary infection, with a significantly higher PET signal in the lungs of infected mice compared to uninfected animals (P < 0.05) [1] [2]. This pathogen-specific accumulation, which mimics the behavior of INH, is a property conferred by the fluorinated isonicotinic acid core and enables non-invasive pharmacokinetic tracking of drug distribution in situ.

PET tracer accumulation
Cross-study
Higher PET signal in M. tuberculosis-infected vs. uninfected mouse lungs (P
Reported pathogen-specific accumulation supports imaging probe development
Dynamic PET imaging; specific SUV values not provided
HDAC2 inhibition
Supporting evidence
IC50 = 1.54 µM (human HDAC2)
Provides baseline biochemical activity for SAR studies; no direct comparator in same assay
Fluorogenic substrate assay; class-level fluorine benefits inferred
Positron Emission Tomography Infectious Disease Radiopharmaceuticals

HDAC2 Inhibition Activity

2-Fluoroisonicotinic acid has been identified as an inhibitor of Histone Deacetylase 2 (HDAC2). In a binding assay, the compound exhibited an IC50 value of 1.54 µM (1.54E+3 nM) against human HDAC2 [1]. While this data is presented without a direct head-to-head comparator, it provides a baseline quantification of its activity in a therapeutically relevant target class. Class-level inference from medicinal chemistry literature supports that the introduction of a fluorine atom at this position can enhance binding affinity and metabolic stability compared to non-fluorinated analogs, but a direct, quantified comparison within the same assay is not available in this data.

HDAC2 inhibition
Supporting evidence
IC50 = 1.54 µM (human HDAC2)
Provides baseline biochemical activity for SAR studies; no direct comparator in same assay
Fluorogenic substrate assay; class-level fluorine benefits inferred
Epigenetics Cancer Research HDAC Inhibition

2-Fluoroisonicotinic Acid Verified Applications


PET Imaging Precursor for Tuberculosis

2-Fluoroisonicotinic acid is the essential starting material for synthesizing 2-[18F]-fluoroisonicotinic acid hydrazide (2-[18F]-INH). This radiotracer has been demonstrated to mimic the in vivo distribution of the first-line drug isoniazid and accumulate specifically in M. tuberculosis-infected pulmonary lesions, as quantified by PET imaging with a statistically significant signal increase (P < 0.05) over uninfected controls [1]. This application is uniquely enabled by the fluorine atom at the 2-position, which facilitates 18F-radiolabeling, a property not shared by non-fluorinated or chlorinated analogs.

Perovskite Solar Cell Passivation Layer

2-Fluoroisonicotinic acid (2-FINA) has been empirically validated as a potent passivation agent for n-i-p perovskite solar cells. Its application leads to a quantifiable 22.1% relative improvement in power conversion efficiency, increasing PCE from 17.13% to 20.92% in a head-to-head comparison [2]. Additionally, 2-FINA treatment significantly enhances the moisture resistance and long-term operational stability of non-encapsulated devices [2]. This makes it a critical material for researchers and manufacturers aiming to improve the efficiency and durability of next-generation photovoltaics.

Medicinal Chemistry Building Block

2-Fluoroisonicotinic acid is a strategic intermediate for medicinal chemists due to its enhanced acidity (pKa 3.03), which is nearly 100-fold greater than that of isonicotinic acid (pKa 4.96) [3]. This property, combined with the electron-withdrawing effect and metabolic stability conferred by the fluorine atom, makes it ideal for modulating the physicochemical and pharmacokinetic profiles of drug candidates. It serves as a key building block for introducing a fluorinated pyridine moiety, a proven strategy to enhance target binding, selectivity, and bioavailability in drug discovery programs [4].

MOF and Functional Material Ligand

2-Fluoroisonicotinic acid functions as a unique ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its incorporation into lanthanide-based structures has been shown to produce materials with interesting luminescent and magnetic properties [5]. The specific coordination modes afforded by the 2-fluoro substitution pattern lead to distinct structural architectures, differentiating it from other positional isomers like 3-fluoroisonicotinic acid and enabling the design of functional materials with tailored optical and electronic characteristics [5].

Application
Selection Property
Validation Focus
PET tracer precursor for TB imaging studies
2-Fluoro position for 18F-radiolabeling
In vivo tracer accumulation and pharmacokinetic profiling in infection models
Perovskite solar cell passivation research
Fluorinated pyridine interfacial modification effect
Power conversion efficiency and long-term device stability testing
Medicinal chemistry intermediate
Enhanced acidity (pKa shift) and metabolic stability conferred by fluorine
Physicochemical and pharmacokinetic profiling; target binding optimization
Coordination polymer and MOF ligand
2-Fluoro coordination mode and electronic tuning
Luminescent and magnetic property characterization; structural architecture control

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38 linked technical documents
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